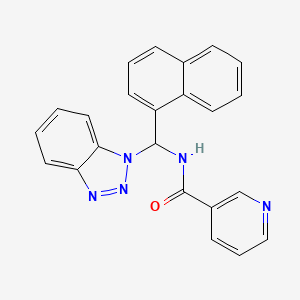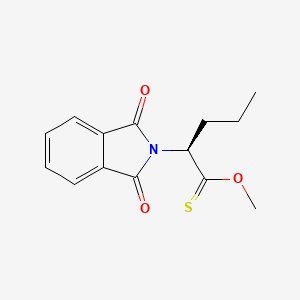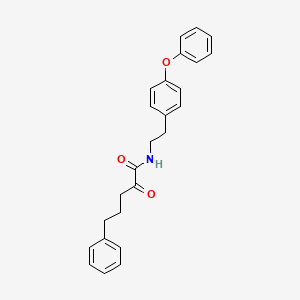![molecular formula C7H7Cl2N5 B13734100 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation has been explored to enhance the reaction rate and yield . The process involves the use of a multimode reactor to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, triazine derivatives generally exhibit such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate and solvents such as dioxane or dichloroethane . Microwave irradiation is also employed to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various substituted triazine derivatives .
科学的研究の応用
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile has several scientific research applications:
作用機序
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4,6-Dichloro-1,3,5-triazin-2-ylamino derivatives:
Uniqueness
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form stable complexes makes it valuable in multiple applications .
特性
分子式 |
C7H7Cl2N5 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C7H7Cl2N5/c1-4(2-10)3-11-7-13-5(8)12-6(9)14-7/h4H,3H2,1H3,(H,11,12,13,14) |
InChIキー |
UOXABRBMNFBFLY-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=NC(=NC(=N1)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)

![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)

![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

